Plumbane, dimethylbis(trifluoromethyl)-
Description
Plumbane, dimethylbis(trifluoromethyl)- (CAS: 67946-73-0) is an organolead compound with the molecular formula Pb(CH₃)₂(CF₃)₂, where two methyl (CH₃) and two trifluoromethyl (CF₃) groups are bonded to a central lead atom. This compound belongs to the broader class of tetraalkyl/tetraarylplumbanes, which are characterized by four organic substituents attached to lead . The trifluoromethyl groups impart significant electron-withdrawing effects, enhancing thermal stability and resistance to oxidation compared to purely alkyl-substituted plumbanes. However, detailed experimental data on its synthesis, crystallography, and applications remain scarce in the provided literature.
Properties
CAS No. |
67946-73-0 |
|---|---|
Molecular Formula |
C4H6F6Pb |
Molecular Weight |
375 g/mol |
IUPAC Name |
dimethyl-bis(trifluoromethyl)plumbane |
InChI |
InChI=1S/2CF3.2CH3.Pb/c2*2-1(3)4;;;/h;;2*1H3; |
InChI Key |
JPYLWOFJDKLZRI-UHFFFAOYSA-N |
Canonical SMILES |
C[Pb](C)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Plumbane, dimethylbis(trifluoromethyl)- typically involves the reaction of lead compounds with organometallic reagents. One common method is the reaction of lead(II) acetate with methylmagnesium bromide and trifluoromethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the intermediate products.
Chemical Reactions Analysis
Plumbane, dimethylbis(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: Reduction reactions can convert it back to lead(II) compounds.
Substitution: The methyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Plumbane, dimethylbis(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound’s unique properties make it a subject of study in biochemical research, especially in understanding the interactions of organometallic compounds with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Plumbane, dimethylbis(trifluoromethyl)- involves its interaction with molecular targets through its lead center and the attached functional groups. The trifluoromethyl groups enhance its reactivity and stability, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
Trifluoromethyl-Substituted Plumbanes
Tetrakis(trifluoromethyl)plumbane (CF₃)₄Pb (CAS: 4556-29-0)
- Structure : Four CF₃ groups bonded to lead.
- Properties : Higher symmetry and thermal stability due to strong C–F bonds. Synthesized via radical reactions or halogen exchange, as described in a 1992 study .
- Comparison : Unlike dimethylbis(trifluoromethyl)plumbane, (CF₃)₄Pb lacks methyl groups, resulting in greater volatility but similar resistance to oxidative degradation .
Methyltris(trifluoromethyl)plumbane (CAS: 88261-91-0) Structure: Pb(CH₃)(CF₃)₃. Properties: Mixed substituents balance steric bulk (from CF₃) and moderate reactivity (from CH₃). No direct stability data available, but inferred to be intermediate between (CF₃)₄Pb and dimethylbis(trifluoromethyl)plumbane .
Alkyl- and Chloro-Substituted Plumbanes
Diethyldimethylplumbane (CAS: 1762-27-2)
- Structure : Pb(CH₃)₂(C₂H₅)₂.
- Properties : Purely alkyl-substituted; lower thermal stability due to weaker C–H bonds. Prone to decomposition under oxidative conditions .
Dichloro(dimethyl)plumbane (CAS: 1520-77-0)
- Structure : Pb(CH₃)₂Cl₂.
- Properties : Chlorine substituents increase polarity and reactivity, making it susceptible to hydrolysis. Contrasts sharply with the hydrolytic stability of CF₃-substituted analogs .
Sulfur-Containing Plumbanes
Dimethylbis(phenylthio)plumbane (CAS: 62560-46-7)
- Structure : Pb(CH₃)₂(SPh)₂.
- Properties : Thiolate groups enhance nucleophilicity, enabling coordination chemistry applications. Less stable than CF₃ analogs due to S–Pb bond lability .
Trimethyl(methylthio)plumbane (CAS: 14326-59-1)
- Structure : Pb(CH₃)₃(SCH₃).
- Properties : Hybrid alkyl/thioether substituents offer intermediate reactivity, useful in cross-coupling reactions .
Comparative Data Table
| Compound Name | CAS Number | Formula | Key Substituents | Stability Notes |
|---|---|---|---|---|
| Dimethylbis(trifluoromethyl)plumbane | 67946-73-0 | Pb(CH₃)₂(CF₃)₂ | 2×CH₃, 2×CF₃ | High thermal/oxidative stability |
| Tetrakis(trifluoromethyl)plumbane | 4556-29-0 | Pb(CF₃)₄ | 4×CF₃ | Volatile, extreme stability |
| Diethyldimethylplumbane | 1762-27-2 | Pb(CH₃)₂(C₂H₅)₂ | 2×CH₃, 2×C₂H₅ | Low oxidative stability |
| Dichloro(dimethyl)plumbane | 1520-77-0 | Pb(CH₃)₂Cl₂ | 2×CH₃, 2×Cl | Hydrolysis-prone |
| Dimethylbis(phenylthio)plumbane | 62560-46-7 | Pb(CH₃)₂(SPh)₂ | 2×CH₃, 2×SPh | Moderate stability, nucleophilic |
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